molecular formula C25H28ClN5OS B2627256 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1358383-04-6

2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2627256
CAS No.: 1358383-04-6
M. Wt: 482.04
InChI Key: UAABGGVWDWMWAL-UHFFFAOYSA-N
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Description

2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a piperazine ring, a pyridazine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the piperazine and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 6-Phenyl-3(2H)-pyridazinone
  • 6-(4-methoxyphenyl)-3(2H)-pyridazinone
  • 6-(4-chlorophenyl)-3(2H)-pyridazinone

Uniqueness

What sets 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

2-[6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5OS/c1-18(2)19-6-8-21(9-7-19)27-24(32)17-33-25-11-10-23(28-29-25)31-14-12-30(13-15-31)22-5-3-4-20(26)16-22/h3-11,16,18H,12-15,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABGGVWDWMWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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